Lupanine
Overview
Description
Lupanine is a quinolizidine alkaloid predominantly found in plants of the Leguminosae family, such as Lupinus and Thermopsis species. It is a compound of interest due to its various biological activities and its role in plant defense mechanisms. The studies on lupanine have revealed its complex biosynthesis and the potential for its use in producing high-value chemicals .
Synthesis Analysis
The biosynthesis of lupanine has been extensively studied, with lysine being identified as a significant precursor. In Lupinus angustifolius, lysine-2-C14 was found to contribute the most to the incorporation of C14 into lupanine, indicating its central role in the biosynthetic pathway . Additionally, the production of lupanine in tissue culture has been linked to the greening of cells, suggesting a relationship between chlorophyll content and lupanine synthesis .
Molecular Structure Analysis
The molecular structure of lupanine and its derivatives has been determined through various spectroscopic methods, including NMR. For instance, the absolute configuration of (+)-5,6-dehydrolupanine, an intermediate in lupanine biosynthesis, was established as 7R,9R,11R . Similarly, the structure of other lupanine derivatives, such as (+)-12α-hydroxylupanine and (−)-6α-hydroxylupanine, was elucidated, expanding the understanding of the structural diversity within lupanine alkaloids .
Chemical Reactions Analysis
Lupanine and its derivatives undergo several chemical transformations, which are crucial for understanding their biological functions and potential industrial applications. For example, the transformation of (+)-12α-hydroxylupanine to (+)-retamine and (−)-6α-hydroxylupanine to (+)-5,6-dehydrolupanine has been reported . Moreover, the microbial resolution of racemic lupanine to produce enantiopure lupanine showcases the potential of biocatalysis in generating specific alkaloid isomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of lupanine are influenced by its functional groups and stereochemistry. Hydroxylated lupanines, for instance, have been found to co-occur with their corresponding angelate esters, and their structures have been compared using 13C NMR data . The enzyme lupanine 17-hydroxylase, which initiates the bacterial degradation of lupanine, has been characterized, providing insights into the enzymatic processes involved in lupanine metabolism . Additionally, the ecotoxicological impact of lupanine has been assessed, revealing its varying effects on different organisms .
Scientific Research Applications
Summary of the Application
Lupanine, a main quinolizidine alkaloid found in Lupinus species, is used in the food and nutraceutical industries. Lupine proteins, which contain lupanine, are used to develop healthy foods .
Methods of Application or Experimental Procedures
Lupanine is extracted from Lupinus species. Numerous techniques have been employed to produce lupine protein isolates, concentrates, and hydrolysates .
Results or Outcomes
Lupine protein isolates and concentrates are mostly used for developing healthy foods, while hydrolysates are more applied in nutraceutical and cosmetic industries . Further research is needed to ensure better safety and wider spectrum of application through adequate strategies for allergenicity mitigation and improving techno-functionality .
Diabetes Treatment
Summary of the Application
Lupanine has been found to improve glucose homeostasis, which could be beneficial in the treatment of type-2 diabetes mellitus .
Methods of Application or Experimental Procedures
In vitro studies were performed with insulin-secreting INS-1E cells or islets of C57BL/6 mice. In the in vivo experiments, hyperglycemia was induced in rats by injecting streptozotocin .
Results or Outcomes
In the presence of 15 mmol/L glucose, insulin secretion was significantly elevated by 0.5 mmol/L lupanine . Lupanine increased the expression of the Ins-1 gene. The potentiating effect on secretion was correlated to membrane depolarization and an increase in the frequency of Ca 2+ action potentials . Lupanine improved glycemic control in response to an oral glucose tolerance test in streptozotocin-diabetic rats .
Antibacterial and Antifungal Agents
Summary of the Application
Apart from their toxicity, alkaloids like lupanine have pharmacological benefits such as alternative antibacterial and antifungal agents .
Methods of Application or Experimental Procedures
Lupanine is extracted from Lupinus species. The alkaloid is then used in various concentrations to test its antibacterial and antifungal properties .
Lipid Level Reduction
Summary of the Application
Lupanine, in combination with other compounds, has been found to significantly reduce glycemia and lipid levels .
Methods of Application or Experimental Procedures
In the study, a combination of 28 mg/kg BW Cγ + 20 mg/kg BW lupanine was administered .
Results or Outcomes
The treatment positively influenced the expression of several genes and significantly reduced glycemia and lipid levels .
Cosmetic Industries
Summary of the Application
Lupanine, found in Lupinus species, is used in the cosmetic industry. Lupine protein hydrolysates, which contain lupanine, are applied in the cosmetic industry .
Methods of Application or Experimental Procedures
Lupanine is extracted from Lupinus species. Various techniques have been employed to produce lupine protein hydrolysates .
Results or Outcomes
Lupine protein hydrolysates are applied in the cosmetic industry . Further research is needed to ensure better safety and wider spectrum of application through adequate strategies for allergenicity mitigation and improving techno-functionality .
Production of Enantiopure Lupanine
Summary of the Application
Lupanine is a plant toxin contained in the wastewater of lupine bean processing industries, which could be used for semi-synthesis of various novel high added-value compounds .
Methods of Application or Experimental Procedures
This process involves an environmental friendly process for microbial production of enantiopure lupanine .
Safety And Hazards
Lupanine is a hepatotoxin prevalent in the seeds of leguminous herbs of the genus Lupinus . It is harmful if swallowed . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The biological chiral separation process of lupanine constitutes an eco-friendly and low-cost alternative to widely used chemical methods for chiral separation . Future research should aim at optimizing and up-scaling the enantiopure biodegradation process proposed . This review will contribute to the full elucidation of the QA pathway, including the identification and characterization of the missing pathway enzymes .
properties
IUPAC Name |
(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIJIIVLEOETIQ-XDQVBPFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001023908 | |
Record name | Lupanine d-form | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001023908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lupanine | |
CAS RN |
550-90-3, 4356-43-8 | |
Record name | (+)-Lupanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lupanine d-form | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lupanine, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004356438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lupanine d-form | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001023908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LUPANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/183KU7535A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LUPANINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K48888N9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.